4-[Aziridin-1-yl-(1-hydroxy-2,2,6,6-tetramethylpiperidin-4-yl)oxyphosphoryl]oxy-1-hydroxy-2,2,6,6-tetramethylpiperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[Aziridin-1-yl-(1-hydroxy-2,2,6,6-tetramethylpiperidin-4-yl)oxyphosphoryl]oxy-1-hydroxy-2,2,6,6-tetramethylpiperidine is a complex organic compound It is known for its unique structure, which includes aziridine and tetramethylpiperidine moieties
Preparation Methods
The synthesis of 4-[Aziridin-1-yl-(1-hydroxy-2,2,6,6-tetramethylpiperidin-4-yl)oxyphosphoryl]oxy-1-hydroxy-2,2,6,6-tetramethylpiperidine involves multiple steps. The starting material is typically 2,2,6,6-tetramethylpiperidine, which undergoes a series of reactions to introduce the aziridine and phosphoryl groups. The reaction conditions often involve the use of strong bases and specific solvents to ensure the desired product is obtained with high purity. Industrial production methods may involve scaling up these reactions and optimizing conditions to maximize yield and minimize by-products .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The aziridine ring can undergo nucleophilic substitution reactions, leading to the formation of new compounds. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. .
Scientific Research Applications
4-[Aziridin-1-yl-(1-hydroxy-2,2,6,6-tetramethylpiperidin-4-yl)oxyphosphoryl]oxy-1-hydroxy-2,2,6,6-tetramethylpiperidine has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex molecules.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Medicine: It has potential therapeutic applications due to its ability to interact with specific molecular targets.
Industry: The compound is used in the development of new materials and as a catalyst in various industrial processes .
Mechanism of Action
The mechanism of action of 4-[Aziridin-1-yl-(1-hydroxy-2,2,6,6-tetramethylpiperidin-4-yl)oxyphosphoryl]oxy-1-hydroxy-2,2,6,6-tetramethylpiperidine involves its interaction with molecular targets such as enzymes and receptors. The aziridine ring is highly reactive and can form covalent bonds with nucleophilic sites on proteins, leading to changes in their activity. The tetramethylpiperidine moiety can also interact with hydrophobic regions of proteins, further modulating their function .
Comparison with Similar Compounds
Similar compounds include:
4-Hydroxy-2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO): Known for its use as a stable free radical and oxidizing agent.
2,2,6,6-Tetramethylpiperidine: Used as a hindered base in organic synthesis.
4-Amino-2,2,6,6-tetramethyl-1-piperidinyloxy radical: Used in various synthetic applications. The uniqueness of 4-[Aziridin-1-yl-(1-hydroxy-2,2,6,6-tetramethylpiperidin-4-yl)oxyphosphoryl]oxy-1-hydroxy-2,2,6,6-tetramethylpiperidine lies in its combination of aziridine and tetramethylpiperidine moieties, which confer distinct reactivity and interaction profiles
Properties
CAS No. |
61384-33-6 |
---|---|
Molecular Formula |
C20H40N3O5P |
Molecular Weight |
433.5 g/mol |
IUPAC Name |
4-[aziridin-1-yl-(1-hydroxy-2,2,6,6-tetramethylpiperidin-4-yl)oxyphosphoryl]oxy-1-hydroxy-2,2,6,6-tetramethylpiperidine |
InChI |
InChI=1S/C20H40N3O5P/c1-17(2)11-15(12-18(3,4)22(17)24)27-29(26,21-9-10-21)28-16-13-19(5,6)23(25)20(7,8)14-16/h15-16,24-25H,9-14H2,1-8H3 |
InChI Key |
VTIWVKCFPROHDG-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC(CC(N1O)(C)C)OP(=O)(N2CC2)OC3CC(N(C(C3)(C)C)O)(C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.